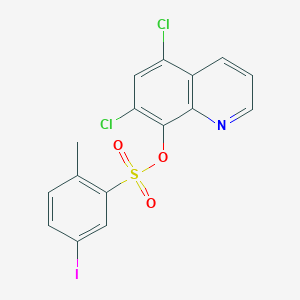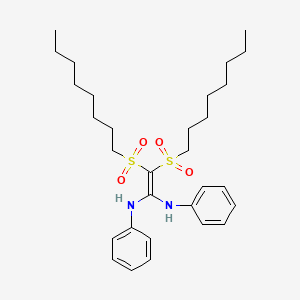
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the pyrazole and benzoyl rings, respectively, and methyl groups at the 3 and 5 positions of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides
Coupling: Palladium catalysts, boron reagents
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The bromine atoms and benzoyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(3-bromobenzoyl)-1H-pyrazole
- 4-Bromo-1-(3-bromobenzoyl)-3-methyl-1H-pyrazole
- 4-Bromo-1-(3-bromobenzoyl)-5-methyl-1H-pyrazole
Uniqueness
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of both bromine atoms and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10Br2N2O |
|---|---|
Poids moléculaire |
358.03 g/mol |
Nom IUPAC |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(3-bromophenyl)methanone |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
Clé InChI |
OBRPEZIZHCNJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)

![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)

![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

